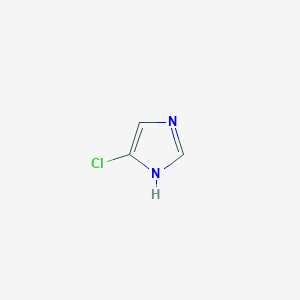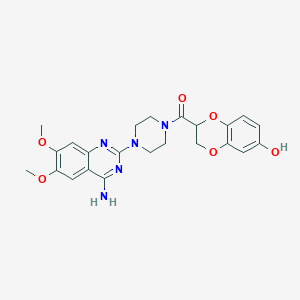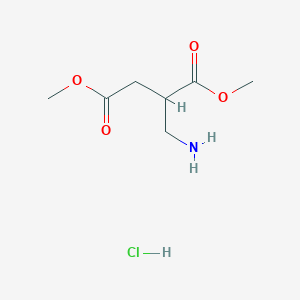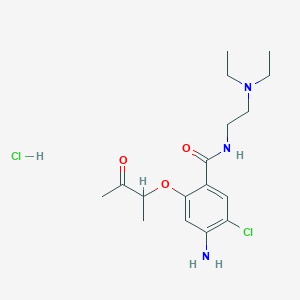![molecular formula C22H16N2O B020644 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 108446-64-6](/img/structure/B20644.png)
3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and related compounds involves intricate chemical processes. For example, a novel synthesis method involving ultrasonics promoted the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives, offering advantages such as shorter reaction times and good yields (Trilleras et al., 2013). Other studies have developed facile and stepwise methods for the synthesis of compounds with varying pharmacophoric motifs, showcasing the chemical versatility of the core structure (Srikrishna & Dubey, 2018).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been elucidated through various techniques, including X-ray diffraction. For example, studies have shown that these molecules can exist as L-shaped structures with specific dihedral angles between the pyrazole ring and the phenyl groups, indicating the influence of molecular geometry on the compound's properties (Butcher et al., 2007).
Chemical Reactions and Properties
Research into the chemical reactions and properties of these compounds reveals their reactivity and interaction potential. For instance, the introduction of functional groups and the formation of Schiff bases have been explored, providing insights into the compound's chemical versatility and potential applications in materials science and pharmacology (Hamed et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of these compounds have been characterized in detail. For instance, solubility tests and thermogravimetric analysis have been employed to understand the behavior of Schiff bases derived from pyrazole carbaldehydes, which is crucial for their application in various fields (Hamed et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming complex structures, have been a focus of research. For example, the synthesis and characterization of N-substituted pyrazolines have provided insights into the electron-donating and -withdrawing effects of substituents on the pyrazole ring, affecting the compound's chemical behavior (Loh et al., 2013).
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Activity : Derivatives of this compound, specifically 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, have shown significant antioxidant and anti-inflammatory activity. Some compounds, like 4c and 4e, have displayed actions comparable to the standard drug diclofenac sodium (Sudha, Subbaiah, & Mahalakshmi, 2021).
Antimicrobial and Antioxidant Properties : The synthesized derivatives, including 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde, have demonstrated good in vitro antimicrobial activities and promising DPPH and hydroxyl free radical scavenging abilities (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Ligands and Metal Complexes : 4-phenyl-1H-pyrazoles, which are related to the queried compound, can be used as head units for generating asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).
Anticonvulsant and Analgesic Activity : Compounds including 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown potent anticonvulsant activity and high analgesic activity without displaying any toxicity (Viveka et al., 2015).
Precursor for Heterocycles Synthesis : The compound is used as a precursor in synthesizing novel 3-(benzofur-2-yl)pyrazole-based heterocycles (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Anticancer Activity : Some synthesized compounds, including 3-(substituted phenyl)-1-phenyl-1H-Pyrazol-4-yl)methylene-(substituted) benzhydrazide, have shown potent anticancer activity against A549 and MCF-7 cell lines (Kumar et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is Tryptase alpha/beta-1 (Tryptase) . Tryptase is a major neutral protease present in mast cells and is secreted upon the coupled activation-degranulation response of this cell type . It plays a role in innate immunity and is involved in the cleavage of large substrates such as fibronectin .
Mode of Action
Drugs typically interact with their targets by binding to them, thereby modifying their activity . In the case of enzymes like Tryptase, the compound could potentially inhibit or enhance the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The compound’s interaction with Tryptase could affect various biochemical pathways. For instance, it could impact the degradation of large substrates such as fibronectin . This could have downstream effects on processes such as cell adhesion, migration, and wound healing, which are known to involve fibronectin .
Pharmacokinetics
These properties would greatly influence the compound’s bioavailability and overall therapeutic potential . For instance, factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized by enzymes, and how quickly it is excreted would all impact its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits Tryptase activity, it could potentially reduce the degradation of fibronectin, leading to changes in cell adhesion and migration . .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its target . Additionally, factors such as the individual’s health status, age, and genetic makeup can influence how the compound is absorbed, distributed, metabolized, and excreted, thereby affecting its overall action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKTXJPVXSIUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366420 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
108446-64-6 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






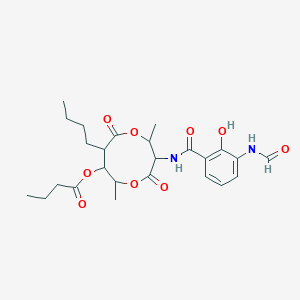
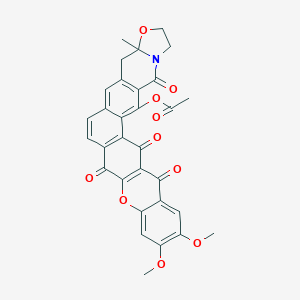
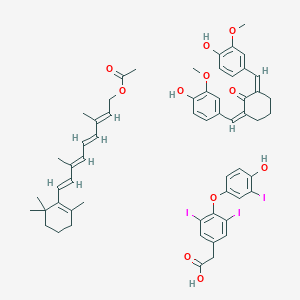
![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)

